Hydroxymethylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

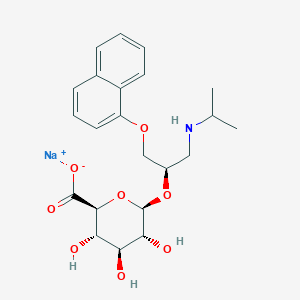

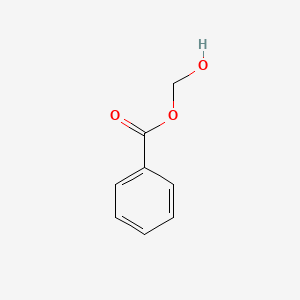

Hydroxymethylbenzoate, also known as 4-hydroxymethylbenzoate, is a chemical compound with the molecular formula C8H7O3 . It has an average mass of 151.140 Da and a monoisotopic mass of 151.040070 Da .

Synthesis Analysis

Hydroxymethylbenzoate can be synthesized by the reaction of a carboxylic acid with an alcohol in the presence of a catalyst such as concentrated sulfuric acid . In one experiment, methyl benzoate was prepared by reacting benzoic acid with methanol using sulfuric acid as a catalyst .

Molecular Structure Analysis

The molecular structure of Hydroxymethylbenzoate consists of a benzene ring substituted with a hydroxymethyl group and a carboxylate group .

Physical And Chemical Properties Analysis

Hydroxymethylbenzoate has a molecular formula of C8H7O3, an average mass of 151.140 Da, and a monoisotopic mass of 151.040070 Da .

科学的研究の応用

Cosmetic and Food Preservative : Methyl 4-hydroxybenzoate, commonly known as methyl paraben, is extensively used as an anti-microbial agent in cosmetics, personal-care products, and as a food preservative. Its molecular structure has been analyzed using X-ray crystallography, and computational calculations indicate its potential pharmaceutical activity (Sharfalddin et al., 2020).

Analysis of Metabolites : The study of 4-hydroxybenzoates and their metabolites after exposure to UV radiation reveals the potential adverse effects of these compounds, including endocrine disruption and oxidative DNA damage. Mass spectrometry methods were used to screen these metabolites and to evaluate the metabolic process triggered by UV radiation (Lee et al., 2017).

Chemical Synthesis : Hydroxybenzoates have been synthesized using iridium-catalyzed borylation and oxidation, allowing for the incorporation of halogens in the final hydroxybenzoates. This method provides a facile preparation of disubstituted hydroxybenzoates with substitution patterns not easily accessible by traditional routes (Shahzadi et al., 2018).

Environmental Impact and Fate : Parabens, which are esters of para-hydroxybenzoic acid, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that remove them from wastewater, parabens are ubiquitous in surface water and sediments due to continuous introduction from consumer products (Haman et al., 2015).

Photodegradation Studies : Research on the photodegradation of parabens using ultraviolet C lamps in the presence and absence of hydrogen peroxide demonstrated effective degradation and identified major transformation products, providing insights into environmental remediation strategies (Gmurek et al., 2015).

Biocidal Polymer-Nanocomposites : The synthesis of biocidal polymer-montmorillonite nanocomposites using p-hydroxymethylbenzoate showed significant antimicrobial activities. These nanocomposites exhibited strong inhibition against various micro-organisms, indicating potential applications in antimicrobial materials (Salahuddin et al., 2012).

Safety and Hazards

特性

IUPAC Name |

hydroxymethyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMIDGSPFGJFCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

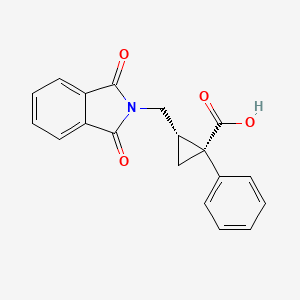

![(1R,2S)-2-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B1146965.png)

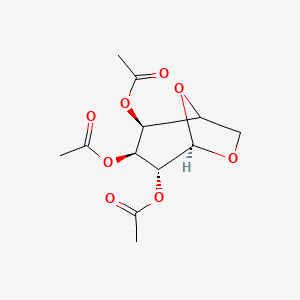

![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)

![5H-Oxireno[c]benzofuran, hexahydro-, (1a-alpha-,3a-alpha-,7aS*)- (9CI)](/img/no-structure.png)